methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with a dimethylamino group and a carboxylate ester. It has gained attention in scientific research due to its promising biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate typically involves the reaction of thiophene-3-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the thiophene ring to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the dimethylamino group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylate derivatives: Compounds with similar thiophene rings and carboxylate groups.
Dimethylamino-substituted compounds: Molecules with dimethylamino groups attached to various aromatic or heterocyclic rings.
Uniqueness
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate is unique due to its specific combination of a thiophene ring and a dimethylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(E)-dimethylaminomethylideneamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUNYBLJEOERSZ-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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